molecular formula C19H20BrNO2S B2403639 2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797258-87-7

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2403639
CAS No.: 1797258-87-7
M. Wt: 406.34
InChI Key: TTZHKFDLYOIGHA-UHFFFAOYSA-N
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Description

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound. It is used as a building block in organic synthesis . It is also used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a significant area of research. For instance, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, including compounds with similar functional groups and molecular structures, have been reported. These studies emphasize the importance of intermolecular interactions, such as hydrogen bonding and π-interactions, in determining the solid-state structures of these compounds (Saeed et al., 2020).

Antimicrobial and Antiviral Activity

Research into the antimicrobial and antiviral activities of compounds with bromo and amide groups has shown promising results. For example, the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink paste have demonstrated very good antimicrobial effects (El‐Wahab et al., 2015). Additionally, compounds exhibiting significant antiviral activities against bird flu influenza (H5N1) have been synthesized, showcasing the potential for developing novel antiviral agents (Hebishy et al., 2020).

Corrosion Inhibition

The corrosion inhibition efficiency and adsorption behavior of Schiff surfactants, including similar benzamide derivatives, have been studied at the carbon steel/hydrochloric acid interface. These studies indicate that such compounds are excellent inhibitors, suggesting applications in protecting metals against corrosion (Tawfik, 2015).

Material Science and Optoelectronics

In material science, the synthesis of functional ethynyl-pyrene derivatives with applications in optoelectronic devices has been explored. These compounds demonstrate tunable photoluminescence properties and have been used to create highly fluorescent gels and stable liquid crystalline phases, offering potential applications in field-effect transistors and other optoelectronic devices (Diring et al., 2009).

Properties

IUPAC Name

2-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2S/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)24-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHKFDLYOIGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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